molecular formula C9H20N2O B8275676 2-Amino-N-(1-methylhexyl)acetamide

2-Amino-N-(1-methylhexyl)acetamide

Cat. No.: B8275676
M. Wt: 172.27 g/mol
InChI Key: XZRPLKUIHFAAFJ-UHFFFAOYSA-N
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Description

2-Amino-N-(1-methylhexyl)acetamide is a secondary acetamide derivative characterized by an amino group (-NH2) at the α-carbon position and a branched alkyl chain (1-methylhexyl) attached to the amide nitrogen. The branched alkyl chain likely enhances lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

2-amino-N-heptan-2-ylacetamide

InChI

InChI=1S/C9H20N2O/c1-3-4-5-6-8(2)11-9(12)7-10/h8H,3-7,10H2,1-2H3,(H,11,12)

InChI Key

XZRPLKUIHFAAFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

2-Amino-N-(arylsulfinyl)-acetamide ()
  • Structure : Features an arylsulfinyl group instead of 1-methylhexyl.
  • The arylsulfinyl group enhances selectivity for bacterial enzymes over human counterparts.
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) ()
  • Structure : Contains a dimethoxyphenyl and hydroxyethyl group.
  • Activity : Vasoconstrictor used to treat hypotension. The aromatic ring and hydroxyl group facilitate receptor binding in the cardiovascular system.
  • Comparison: The absence of aromatic groups in 2-Amino-N-(1-methylhexyl)acetamide suggests divergent therapeutic applications, possibly in neurological or metabolic disorders .

Substituent Effects on Physicochemical Properties

2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride ()
  • Structure : Cyclohexyl and ethyl groups on nitrogen; hydrochloride salt form.
  • Properties : Increased water solubility due to ionic character.
  • Comparison : The 1-methylhexyl chain in the target compound would reduce solubility but enhance lipid bilayer penetration, favoring oral bioavailability .
2-Amino-N-(2-hydroxyethyl)acetamide ()
  • Structure : Hydroxyethyl substituent.
  • Properties : Higher hydrophilicity (logP ~ -0.5) due to the hydroxyl group.
  • Comparison : The 1-methylhexyl group increases logP, making the compound more suitable for transdermal delivery or CNS-targeted therapies .

Industrial and Agricultural Derivatives

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
  • Structure : Chloro, diethylphenyl, and methoxymethyl groups.
  • Application : Herbicide; chloro and aromatic groups critical for pesticidal activity.
  • Comparison: The amino group in 2-Amino-N-(1-methylhexyl)acetamide precludes herbicidal use but may confer biocompatibility for pharmaceutical applications .
Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)acetamide) ()
  • Structure : Dimethylphenyl substituent.
  • Application : Local anesthetic (lidocaine analog). Aromatic rings enhance sodium channel blocking.
  • Comparison : The aliphatic 1-methylhexyl group in the target compound may reduce local anesthetic potency but improve systemic absorption .
Ethyl Glycinate Amide Derivatives ()
  • Synthesis : Fischer esterification followed by coupling with amines (e.g., nitroaniline, pyridines).
  • Characterization : NMR, IR, and UV-Vis spectroscopy used for structural confirmation.
  • Comparison: Similar synthetic routes (amide coupling) likely apply to 2-Amino-N-(1-methylhexyl)acetamide, with GC-MS or LC-MS needed to verify purity .

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Applications References
2-Amino-N-(1-methylhexyl)acetamide 1-Methylhexyl, -NH2 ~186.28 (est.) High lipophilicity Potential CNS drugs
Midodrine Dimethoxyphenyl, hydroxyethyl 254.29 Vasoconstriction Hypotension treatment
Alachlor Chloro, diethylphenyl 269.77 Herbicidal activity Agriculture
Glycinexylidide 2,6-Dimethylphenyl 178.23 Sodium channel blockade Local anesthesia
2-Amino-N-(2-hydroxyethyl)acetamide Hydroxyethyl 118.13 High hydrophilicity Research chemical

Research Implications and Gaps

  • Structural Optimization: The 1-methylhexyl group in 2-Amino-N-(1-methylhexyl)acetamide warrants exploration in drug delivery systems or lipid-targeted therapies.
  • Toxicity Data: Limited toxicological profiles for similar compounds (e.g., ) highlight the need for safety studies.
  • Synthetic Scalability : Methods from and could be adapted for large-scale production.

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